molecular formula C11H9F3O3 B590730 Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS No. 769195-26-8

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B590730
CAS No.: 769195-26-8
M. Wt: 246.185
InChI Key: XDQLWVSUKUDAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-26-8; 1151240-88-8) is a β-keto ester with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol . It is structurally characterized by a 2,4,5-trifluorophenyl substituent and a methyl ester group, which confer distinct electronic and steric properties.

Applications: This compound is a critical intermediate in synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor for antidiabetic drugs like Sitagliptin . It is also used in quality control (QC) and regulatory filings (e.g., ANDA) for Sitagliptin formulations .

Synthesis:
The compound is synthesized via a two-step reaction involving triethylamine and 1,1'-carbonyldiimidazole (CDI) in acetonitrile, achieving an 83% yield .

Enzymatic Conversion: The engineered enzyme TR2E2 (a PluriZyme) catalyzes its conversion into the enantiopure β-amino acid intermediate with >99% conversion and enantioselectivity under optimized conditions (pH 8.0–9.5; 60–65°C) .

Properties

IUPAC Name

methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQLWVSUKUDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652348
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769195-26-8
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

CDI-Mediated Coupling with Monomethyl Malonate

This two-stage method, detailed by ChemicalBook, involves:

Stage 1: Activation of (2,4,5-Trifluorophenyl)Acetic Acid
(2,4,5-Trifluorophenyl)acetic acid (100 g) reacts with 1,1'-carbonyldiimidazole (CDI, 110 g) in acetonitrile (600 mL) at 30°C for 3.5 h, forming a mixed carbonic anhydride intermediate. CDI’s role in generating activated acyl imidazolides ensures high electrophilicity for subsequent nucleophilic attack.

Stage 2: Condensation with Monomethyl Monopotassium Malonate
Monomethyl monopotassium malonate (122.8 g) and MgCl₂ (65.2 g) are combined with triethylamine (264 mL) in acetonitrile (1200 mL) at 50°C for 8 h. The magnesium ion facilitates enolate formation, enabling nucleophilic addition to the activated acid. The resultant slurry is cooled to 30°C, combined with Stage 1’s intermediate, and stirred for 12 h, achieving an 83% yield.

Key Data:

  • Solvent: Acetonitrile

  • Temperature: 30–50°C

  • Yield: 83%

  • Purity Monitoring: TLC (n-hexane:ethyl acetate, 50:50)

Meldrum’s Acid-Based Condensation and Methanolysis

Adapted from Gore et al., this route employs Meldrum’s adduct (compound 17) as a reactive diketene equivalent:

Step 1: Formation of Meldrum’s Adduct
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is condensed with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in tetrahydrofuran (THF) at 50°C for 4 h, yielding the adduct at 92%.

Step 2: Methanolysis
The adduct (3.0 g, 9.48 mmol) is dissolved in dry methanol (20 mL) and stirred at 60°C overnight. Methanolysis cleaves the dioxanedione ring, releasing the β-keto ester. Concentration under reduced pressure affords the product in 75% yield.

Characterization Data:

  • MS (ESI): [M+H]⁺ = 246.05

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.02 (m, 1H), 6.97–6.84 (m, 1H), 4.57 (s, 1H), 3.65 (s, 3H), 3.41 (s, 2H).

Comparative Analysis of Synthetic Routes

Parameter CDI-Mediated Route Meldrum’s Acid Route
Yield 83%75%
Reaction Time 11.5 h (total)12–24 h
Catalyst MgCl₂None
Key Advantage High yield, scalableAvoids CDI cost
Key Limitation CDI sensitivity to moistureLonger reaction time

The CDI route offers superior yields and shorter reaction times but requires stringent anhydrous conditions. In contrast, the Meldrum’s acid method eliminates CDI but necessitates extended methanolysis.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents: Acetonitrile in the CDI route enhances enolate stability and intermediate solubility.

  • Alcohol Solvents: Methanol in the Meldrum’s method ensures efficient diketene ring opening but risks transesterification at elevated temperatures.

Industrial-Scale Considerations

Purification Techniques

  • Chromatography: Column chromatography (hexane/ethyl acetate) resolves β-keto ester from unreacted acid or malonate.

  • Crystallization: Ethanol/water mixtures precipitate the product at >99% purity, critical for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

Mechanism of Action

The mechanism of action of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily involves its role as a synthetic intermediate. In the case of Sitagliptin synthesis, it contributes to the inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This inhibition helps regulate blood sugar levels in patients with type II diabetes .

Comparison with Similar Compounds

Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate

Chemical Identity :

  • CAS : 1151240-88-8
  • Molecular Formula : C₁₂H₁₁F₃O₃
  • Key Difference : Ethyl ester substituent instead of methyl.

Applications: Used to prepare racemic β-amino esters, which serve as substrates for enantiomeric β-amino acids .

Acylthioureas with 2,4,5-Trifluorophenyl Moieties

Example Compounds :

  • 2-((4-methylphenoxy)methyl)-N-(2,4,5-trifluorophenyl-carbamothioyl)benzamide
  • Molecular Features : Acylthiourea backbone with 2,4,5-trifluorophenyl groups.

Applications: Demonstrate antimicrobial and antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus . The trifluorophenyl group enhances lipophilicity and target binding, but the pharmacological focus diverges from the β-keto ester’s role in diabetes therapeutics.

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate

Chemical Identity :

  • CAS: Not specified.
  • Molecular Formula : C₈H₁₁F₃O₃

Key Differences :

  • A branched ethyl group at the 2-position.
  • Trifluoromethyl substitution instead of trifluorophenyl.

Applications :
Used in research for its electronic properties but lacks direct pharmaceutical relevance compared to the target compound .

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate

Chemical Identity :

  • CAS : 123794-62-7
  • Molecular Formula : C₁₅H₂₀O₆

Key Differences :

  • Methoxy substituents (3,4,5-trimethoxy) instead of fluorine atoms.

Applications :
Primarily used in organic synthesis; methoxy groups alter electronic properties and reduce metabolic stability compared to fluorinated analogs .

Structural and Functional Analysis

Substituent Effects

Substituent Compound Example Impact on Activity
2,4,5-Trifluorophenyl Target compound Enhances metabolic stability and binding to enzymatic active sites .
Ethyl Ester Ethyl 3-oxo-4-(2,4,5-TFP)butanoate Reduces enzymatic hydrolysis efficiency compared to methyl esters .
Chlorophenyl Acylthioureas () Increases antimicrobial activity but lacks specificity for transaminase enzymes .
Trimethoxyphenyl Ethyl 3-oxo-4-(TMP)butanoate Lowers lipophilicity and alters electronic properties .

Enzymatic Conversion Efficiency

Compound Enzyme Conversion Rate Enantioselectivity Conditions
Methyl 3-oxo-4-(2,4,5-TFP)butanoate TR2E2 >99% >99% e.e. pH 8.0–9.5; 60–65°C
Ethyl 3-oxo-4-(2,4,5-TFP)butanoate Not tested N/A N/A N/A

Biological Activity

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS Number: 769195-26-8) is a compound with significant biological activity, particularly in the pharmaceutical field. This article explores its properties, synthesis methods, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.18 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : Recommended at +4°C

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc to yield the ethyl ester form, which can then be hydrolyzed to obtain the desired methyl ester .

StepReagentsConditions
12,4,5-trifluorophenyl acetonitrile + ethyl alpha-bromoacetate + zincTetrahydrofuran (THF), 25-35°C
2Hydrolysis with sodium hydroxidePost-treatment with dilute hydrochloric acid

Biological Activity

This compound is primarily investigated for its role as an intermediate in the synthesis of sitagliptin, a drug used for managing type 2 diabetes. This compound exhibits various biological activities that contribute to its pharmaceutical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against various pathogens .

Toxicological Profile

The safety profile of this compound indicates potential irritant effects on skin and eyes but lacks significant acute toxicity upon ingestion . The compound is classified under specific target organ toxicity categories due to its irritant properties.

Case Studies and Research Findings

  • Sitagliptin Synthesis : A study detailed a multi-enzyme cascade system employing this compound as a precursor for sitagliptin synthesis. The efficiency of this method was attributed to the use of transaminases and esterases .
  • Antimicrobial Studies : In comparative studies of various derivatives, this compound demonstrated enhanced activity against resistant bacterial strains when modified with specific substituents .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, and how do reaction conditions affect yield?

  • Methodological Answer : Two primary synthetic approaches are documented:
  • Method 1 : A two-step process using triethylamine and 1,1'-carbonyldiimidazole in acetonitrile, achieving an 83% yield. Reaction temperatures (30–50°C) and extended durations (8.3–11.8 h total) are critical for optimal esterification .
  • Method 2 : Starting from 2,4,5-trifluorophenylacetic acid, sequential chlorination and acylation yield the compound with a 61.5% total yield. Hydrolysis and decarboxylation steps require precise pH control and temperature monitoring to avoid side reactions .
  • Key Factors : Solvent polarity (acetonitrile enhances nucleophilicity), catalyst selection, and stepwise purification (e.g., column chromatography) significantly impact yield discrepancies between methods.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H NMR and MS (ESI) : Essential for confirming molecular structure, particularly the β-keto ester moiety and fluorine substitution patterns .
  • Chromatography (GC/HPLC) : Used to verify purity (>97% in optimized syntheses) and identify residual solvents or intermediates .
  • Physical Properties : Density (1.3 g/cm³), boiling point (273.3°C at 760 mmHg), and logP (2.16) provide insights into solubility and reactivity .

Q. What are the key safety considerations when handling this compound in a laboratory setting?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
  • Storage : Store in a sealed container under dry, ventilated conditions to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can enzymatic cascade systems like TR2E2 PluriZyme be utilized to convert this compound into pharmaceutical intermediates?

  • Methodological Answer : The TR2E2 PluriZyme variant catalyzes a two-step cascade:

Hydrolysis : Converts the β-keto ester to a β-keto acid at its hydrolase site (pH 8.0–9.5, 60–65°C).

Transamination : Transforms the β-keto acid into (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (>99% enantiomeric excess), a key intermediate for antidiabetic drugs like Sitagliptin .

  • Optimization : Substrate loading (≤10 mM) and cofactor (PLP) concentration are critical to prevent enzyme inhibition and maintain stereoselectivity .

Q. How can researchers resolve discrepancies in synthetic yields reported across different methodologies?

  • Methodological Answer :
  • Case Analysis : The 83% yield in acetonitrile vs. 61.5% in aqueous/organic biphasic systems highlights solvent effects on reaction kinetics.
  • Troubleshooting :
  • Side Reactions : Monitor intermediates via TLC to detect premature hydrolysis or dimerization.
  • Catalyst Efficiency : Replace triethylamine with DBU for stronger base-driven esterification in moisture-sensitive conditions .
  • Scale-Up : Pilot batch reactions with controlled agitation and temperature ramping to improve reproducibility .

Q. What role does fluorine substitution at the 2,4,5-positions of the phenyl ring play in the compound’s reactivity and stability?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the β-keto group, enhancing reactivity in nucleophilic additions (e.g., transamination) .
  • Steric Effects : The 2,4,5-trifluoro arrangement minimizes steric hindrance, allowing efficient enzyme-substrate binding in PluriZyme systems .
  • Metabolic Stability : Fluorine substitution reduces oxidative degradation, making the compound a robust intermediate in drug synthesis .

Data Contradiction Analysis

  • Synthesis Yields : The lower yield in (61.5%) vs. (83%) may stem from competing decarboxylation or incomplete acylation. Kinetic studies under varying temperatures and catalysts (e.g., DMAP vs. CDI) are recommended to identify rate-limiting steps.
  • Enzymatic Efficiency : TR2E2 achieves >99% e.e. , but racemization risks exist if reaction pH deviates from 8.0–9.5. Regular pH adjustment and PLP supplementation are advised to maintain stereochemical integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.